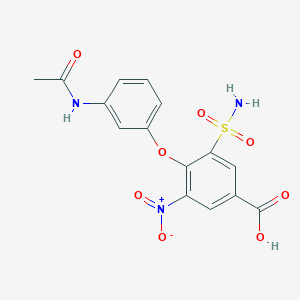
4-(3-Acetamidophenoxy)-3-nitro-5-sulfamoylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Acetamidophenoxy)-3-nitro-5-sulfamoylbenzoic acid is a complex organic compound with a multifaceted structure It is characterized by the presence of acetamido, phenoxy, nitro, and sulfamoyl functional groups attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Acetamidophenoxy)-3-nitro-5-sulfamoylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Acetylation: Formation of the acetamido group through acetylation of an amine.
Sulfonation: Introduction of the sulfamoyl group.
Etherification: Formation of the phenoxy linkage.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, acetic anhydride for acetylation, and sulfonyl chlorides for sulfonation. The final product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(3-Acetamidophenoxy)-3-nitro-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups like halides or alkyl groups.
科学研究应用
4-(3-Acetamidophenoxy)-3-nitro-5-sulfamoylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(3-Acetamidophenoxy)-3-nitro-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The nitro and sulfamoyl groups are key functional groups that can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(3-Acetamidophenoxy)phthalic Acid: Contains similar functional groups but differs in the core structure.
3-Acetamidophenoxyacetic Acid: Lacks the nitro and sulfamoyl groups, resulting in different chemical properties.
Uniqueness
4-(3-Acetamidophenoxy)-3-nitro-5-sulfamoylbenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and sulfamoyl groups allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
53136-73-5 |
|---|---|
分子式 |
C15H13N3O8S |
分子量 |
395.3 g/mol |
IUPAC 名称 |
4-(3-acetamidophenoxy)-3-nitro-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C15H13N3O8S/c1-8(19)17-10-3-2-4-11(7-10)26-14-12(18(22)23)5-9(15(20)21)6-13(14)27(16,24)25/h2-7H,1H3,(H,17,19)(H,20,21)(H2,16,24,25) |
InChI 键 |
PYYPGPYUACVATR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC(=CC=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






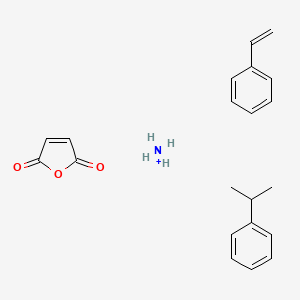

![Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl-](/img/structure/B14650927.png)
![3'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]adenosine](/img/structure/B14650931.png)
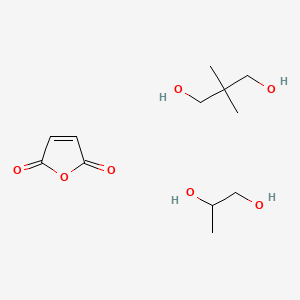
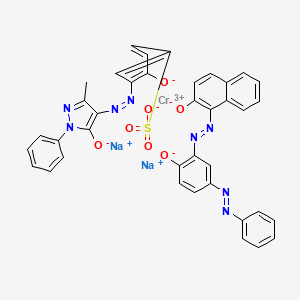

![5h-Imidazo[1,5-c][1,3]oxazine](/img/structure/B14650961.png)
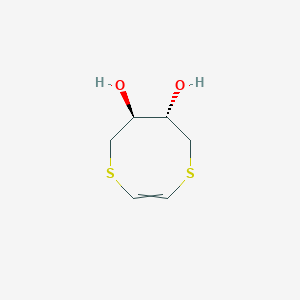
![9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene](/img/structure/B14650979.png)
